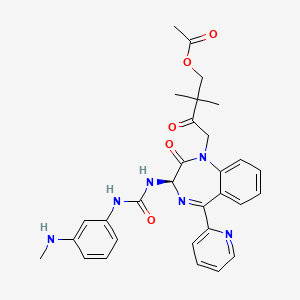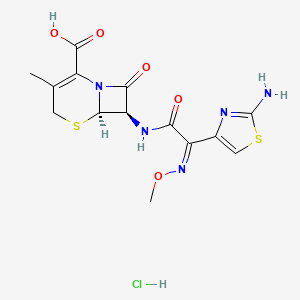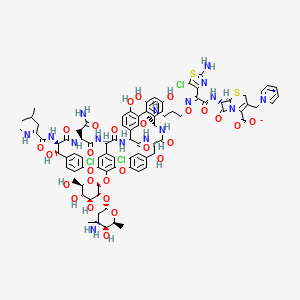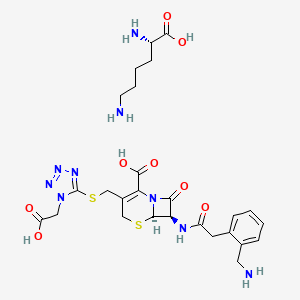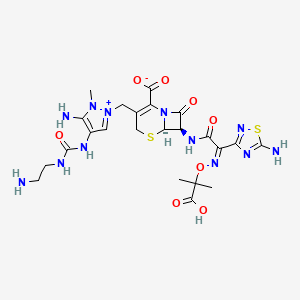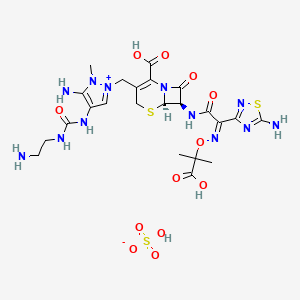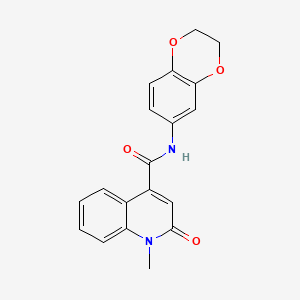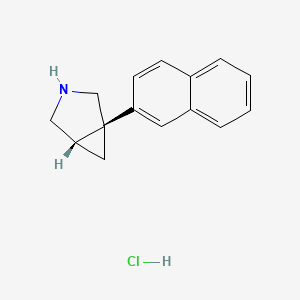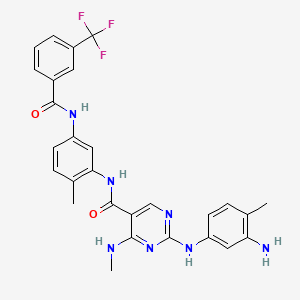
Chmfl-abl-053
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHMFL-ABL-053 is a potent, selective, and orally available inhibitor of BCR-ABL, SRC, and p38 kinases. The compound is known for its high selectivity and potency, with IC50 values of 70 nM, 90 nM, and 62 nM against ABL1, SRC, and p38, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHMFL-ABL-053 involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Functionalization: The core structure is then functionalized with various substituents to enhance its activity and selectivity
Final Coupling: The final step involves coupling the functionalized pyrimidine with a phenyl group to form the complete this compound molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
CHMFL-ABL-053 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts like palladium.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
CHMFL-ABL-053 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: The compound is used to investigate the role of BCR-ABL, SRC, and p38 kinases in cellular processes.
Medicine: this compound has shown promise in preclinical studies for the treatment of chronic myeloid leukemia and other cancers.
Industry: The compound is used in the development of new therapeutic agents and as a reference standard in quality control
Mechanism of Action
CHMFL-ABL-053 exerts its effects by inhibiting the activity of BCR-ABL, SRC, and p38 kinases. These kinases play crucial roles in cell proliferation, survival, and differentiation. By inhibiting these kinases, this compound disrupts the signaling pathways that promote cancer cell growth and survival. The compound binds to the ATP-binding site of the kinases, preventing their activation and subsequent phosphorylation of downstream targets .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known BCR-ABL inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: Another BCR-ABL inhibitor with broader kinase inhibition profile.
Nilotinib: A selective BCR-ABL inhibitor with improved efficacy and safety profile compared to Imatinib
Uniqueness
CHMFL-ABL-053 stands out due to its high selectivity and potency against BCR-ABL, SRC, and p38 kinases. Unlike other inhibitors, it has minimal off-target effects, making it a promising candidate for further development. Its oral bioavailability and favorable pharmacokinetic properties also contribute to its potential as a therapeutic agent .
Properties
IUPAC Name |
2-(3-amino-4-methylanilino)-4-(methylamino)-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F3N7O2/c1-15-7-9-19(12-22(15)32)36-27-34-14-21(24(33-3)38-27)26(40)37-23-13-20(10-8-16(23)2)35-25(39)17-5-4-6-18(11-17)28(29,30)31/h4-14H,32H2,1-3H3,(H,35,39)(H,37,40)(H2,33,34,36,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMFPDCIAWSZFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F3N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

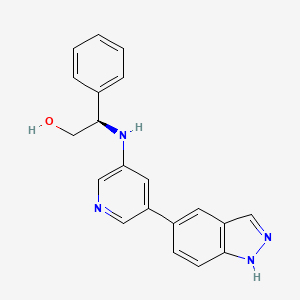
![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)
